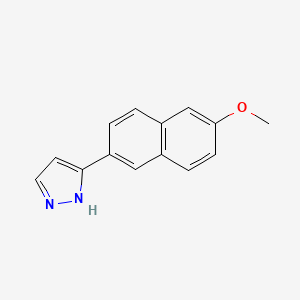

5-(6-methoxy-2-naphthyl)-1H-pyrazole

Vue d'ensemble

Description

5-(6-methoxy-2-naphthyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. The presence of the 6-methoxy-2-naphthyl group adds unique properties to this compound, making it of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole typically involves the reaction of 6-methoxy-2-naphthaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(6-methoxy-2-naphthyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated pyrazole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(6-methoxy-2-naphthyl)-1H-pyrazole, as anticancer agents. Pyrazole compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition. For instance, a derivative with similar structural features exhibited an IC50 value of 0.06–0.25 nM against tumor cells, indicating potent antitumor activity . Furthermore, in vivo experiments showed significant tumor growth inhibition at low doses (5 mg/kg) in murine models .

1.2 Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Pyrazole derivatives have been shown to act as inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to depression and anxiety disorders. Docking studies revealed that these compounds interact with key amino acid residues in the MAO-A binding site, suggesting their potential as antidepressants . The ability to cross pharmacokinetic barriers without significant toxicity enhances their therapeutic viability .

1.3 Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are recognized for their anti-inflammatory and analgesic activities. Research indicates that compounds with similar structures can effectively reduce inflammation in animal models, outperforming traditional anti-inflammatory drugs like Indomethacin in certain assays . This positions pyrazole derivatives as promising candidates for developing new anti-inflammatory therapies.

Agrochemical Applications

2.1 Pesticidal Activity

In agricultural science, pyrazole derivatives have been utilized as fungicides and insecticides. The structural diversity of these compounds allows for the design of effective agrochemicals that target specific pests while minimizing environmental impact . Studies have shown that certain pyrazole-based compounds exhibit potent antifungal activity against pathogens affecting crops, thereby enhancing agricultural productivity.

2.2 Herbicidal Properties

Additionally, some pyrazole derivatives have been evaluated for herbicidal activity. Their mechanism often involves disrupting metabolic pathways in target plants, leading to effective weed control . This application is particularly relevant as the demand for environmentally friendly herbicides increases.

Materials Science Applications

3.1 Fluorescent Dyes

The unique structural characteristics of pyrazole compounds enable their use as fluorescent agents in various applications, including biological imaging and sensor technology. The incorporation of naphthyl groups enhances the photophysical properties of these compounds, making them suitable for use in fluorescent probes .

3.2 Structural Components in Organic Electronics

Pyrazole derivatives are being explored as components in organic electronic devices due to their electronic properties. Their ability to form stable thin films makes them candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-(6-methoxy-2-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-methoxy-2-naphthyl derivatives: Compounds like 6-methoxy-2-naphthaldehyde and 6-methoxy-2-naphthylacetic acid share structural similarities.

Other pyrazoles: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness

5-(6-methoxy-2-naphthyl)-1H-pyrazole is unique due to the presence of the 6-methoxy-2-naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Activité Biologique

5-(6-Methoxy-2-naphthyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 6-methoxy-2-naphthyl group. Its molecular formula is and it has a molecular weight of approximately 197.23 g/mol. The methoxy group enhances lipophilicity, potentially affecting its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study involving various pyrazole derivatives demonstrated their antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). Notably, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 | TBD | |

| Similar Pyrazole | PC-3 | 9.83 | |

| Doxorubicin | PC-3 | ~10 |

Antimicrobial Activity

Pyrazoles are known for their antimicrobial properties. A review highlighted that certain derivatives have shown effectiveness against various bacterial strains. The structure of this compound may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Other Pyrazoles | Bacillus subtilis | 3.55 |

Anti-inflammatory Activity

Pyrazoles have been extensively studied for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways associated with tumor growth and inflammation.

- Induction of Apoptosis : Evidence suggests that certain pyrazoles can induce programmed cell death in cancer cells, contributing to their anticancer effects .

Case Studies

Several studies have explored the therapeutic potential of pyrazole derivatives:

- In Vivo Studies : One study assessed the anticancer activity of similar compounds in Ehrlich ascites carcinoma-bearing mice, where significant increases in lifespan were observed .

- Toxicity Assessments : In silico toxicity predictions have shown favorable profiles for compounds related to this compound, indicating potential for safe therapeutic use.

Propriétés

IUPAC Name |

5-(6-methoxynaphthalen-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-5-4-10-8-12(3-2-11(10)9-13)14-6-7-15-16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAVRXSBWYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372393 | |

| Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

258518-56-8 | |

| Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.